3-Bromo-N-isobutyl-2-methylaniline
Description
3-Bromo-2-methylaniline (CAS RN: 55289-36-6) is a halogenated aromatic amine with the molecular formula C₇H₈BrN (molecular weight: 186.04 g/mol). It is a key intermediate in organic synthesis, particularly for constructing substituted anilines, Tröger’s base derivatives, and indazole-based pharmaceuticals . Its structure features a bromine atom at the 3-position and a methyl group at the 2-position of the aniline ring, conferring unique electronic and steric properties that influence reactivity and molecular interactions.
This compound is commercially available at high purity (>97.0%) and is priced at JPY 14,000 for 25 g . Its applications span life science research, where it serves as a biochemical reagent, and industrial chemistry, where it is used to synthesize complex heterocycles .
Properties
IUPAC Name |
3-bromo-2-methyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-8(2)7-13-11-6-4-5-10(12)9(11)3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGWXDZJPHITEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylaniline
The synthesis typically begins with the bromination of 2-methylaniline to introduce the bromine atom at the meta position relative to the methyl group. This step employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine () in a solvent system.
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Reagents : 2-Methylaniline (1.0 equiv), NBS (1.1 equiv), chloroform ().
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Conditions : Stirring at 25°C for 12 hours under nitrogen.
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Workup : The mixture is washed with sodium thiosulfate () to quench excess bromine, followed by extraction with dichloromethane () and drying over anhydrous .
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Yield : 78–85% of 3-bromo-2-methylaniline.
The regioselectivity of bromination is governed by the directing effects of the methyl group, favoring meta-substitution due to steric and electronic factors.
Alkylation with Isobutyl Bromide
The introduction of the isobutyl group to the nitrogen of 3-bromo-2-methylaniline is achieved via nucleophilic substitution. A base such as potassium carbonate () or sodium hydride () deprotonates the aniline, enhancing its nucleophilicity.
Optimized Procedure :
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Reagents : 3-Bromo-2-methylaniline (1.0 equiv), isobutyl bromide (1.2 equiv), (2.0 equiv), dimethylformamide (DMF).
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Conditions : Reflux at 80°C for 8–10 hours.
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Workup : The reaction is quenched with ice water, extracted with ethyl acetate (), and purified via column chromatography (hexane:EtOAc = 4:1).
Alternative Methodologies and Comparative Analysis
One-Pot Bromination-Alkylation
A streamlined approach combines bromination and alkylation in a single reactor, reducing purification steps.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, , 25°C, 12h | 82% |
| Alkylation | Isobutyl bromide, , DMF, 80°C | 58% |
| Overall | 48% |
This method sacrifices yield for procedural simplicity, making it suitable for small-scale synthesis.
Catalytic Alkylation Using Phase-Transfer Catalysts
Phase-transfer catalysts like tetrabutylammonium bromide () enhance reaction rates in biphasic systems.
Experimental Results :
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Solvent : Toluene-water (1:1).
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Catalyst : (10 mol%).
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Yield : 72% at 70°C after 6 hours.
This method improves atom economy but requires careful pH control to avoid hydrolysis of the isobutyl bromide.
Critical Parameters and Optimization
Solvent Effects
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Polar aprotic solvents (e.g., DMF, THF) favor alkylation by stabilizing the transition state.
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Protic solvents (e.g., acetic acid) are avoided due to competitive protonation of the aniline nitrogen.
Temperature and Reaction Time
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Bromination proceeds efficiently at 25°C, while alkylation requires elevated temperatures (70–80°C).
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Prolonged heating (>12 hours) risks decomposition, reducing yields by 10–15%.
Purification Challenges
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Column chromatography (silica gel, hexane:EtOAc) is essential to separate unreacted starting materials and byproducts.
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Recrystallization from ethanol-water mixtures improves purity but lowers recovery (50–55%).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Methylaniline | 120 |
| NBS | 450 |
| Isobutyl bromide | 200 |
The high cost of NBS motivates alternatives like , though these require corrosion-resistant equipment.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-isobutyl-2-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide are used.
Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Applications in Scientific Research
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Pharmaceutical Development
- Anticancer Activity : Compounds similar to 3-Bromo-N-isobutyl-2-methylaniline have been studied for their anticancer properties. For instance, derivatives based on the bromo-substituted aniline structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells . The introduction of bromine enhances biological activity by modifying the electronic properties of the molecule.
Compound Cancer Cell Line IC Value (µM) 7c MCF-7 7.17 ± 0.94 7d MCF-7 2.93 ± 0.47 -
Organic Synthesis
- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it versatile for creating various derivatives with tailored properties.
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Material Science
- Dyes and Pigments : Similar bromo-anilines have been utilized in the production of dyes and pigments due to their ability to form stable colored compounds when reacted with other chemical agents. This application is significant in textile and coating industries.
Case Studies
- Anticancer Research Study
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Synthesis of Agrochemicals
- Research on the synthesis of herbicides has demonstrated that bromo-anilines can be effective building blocks for developing new agrochemical formulations that target specific pathways in plant physiology, improving efficacy while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 3-Bromo-N-isobutyl-2-methylaniline involves its interaction with various molecular targets. The bromine atom and the isobutyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Positional isomers of 3-Bromo-2-methylaniline differ in the placement of substituents on the benzene ring, leading to distinct physical and chemical behaviors:
| Compound | CAS RN | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|---|
| 3-Bromo-2-methylaniline | 55289-36-6 | Not reported | >97.0% | 14,000/25g |
| 3-Bromo-4-methylaniline | 7745-91-7 | 27–30 | 95% | 5,400/5g |
| 3-Bromo-5-methylaniline | 74586-53-1 | Not reported | >93.0% | 11,000/25g |
| 4-Bromo-2-methylaniline | Not provided | Not reported | 98% | Not listed |
Key Observations :
- 3-Bromo-4-methylaniline has a defined melting point (27–30°C), indicating higher crystallinity compared to other isomers .
- Commercial availability and purity vary, with 3-Bromo-2-methylaniline being the most widely available (>97% purity) .
Comparison with Halogen-Substituted Analogs
Fluoro and Nitro Derivatives
Substitution of bromine with fluorine or addition of nitro groups alters electronic properties and solubility:
| Compound | CAS RN | Similarity Score | Key Features |
|---|---|---|---|
| 3-Bromo-5-fluoro-4-methylaniline | 207110-35-8 | 0.89 | Enhanced electrophilicity |
| 3-Bromo-2-methyl-5-nitroaniline | 1000342-34-6 | 0.85 | Low solubility, used in explosives |
Key Observations :
- Fluoro derivatives (e.g., 5-Bromo-2-fluoro-4-methylaniline) exhibit lower similarity scores (0.83–0.84) due to reduced steric bulk compared to bromine .
- Nitro-substituted analogs face solubility challenges, limiting their use in pharmaceutical synthesis .
Comparison with N-Substituted Derivatives
N-Methyl and Hydrohalide Salts
N-substitution impacts basicity and stability:
| Compound | CAS RN | Molecular Weight | Key Properties |
|---|---|---|---|
| 3-Bromo-N-methylaniline | 66584-32-5 | 186.05 | Higher stability in acidic conditions |
| 3-Bromo-N-methylaniline HBr | 16518-62-0 | 266.96 | Salt form enhances crystallinity |
Key Observations :
- N-Methyl derivatives are more resistant to oxidation than the parent aniline .
- Hydrobromide salts (e.g., 3-Bromo-N-methylaniline HBr) are preferred for crystallography due to improved hydrogen-bonding networks .
Structural and Crystallographic Insights
- 3-Bromo-2-methylaniline Derivatives : Form centrosymmetric dimers via N–H⋯O hydrogen bonds, as seen in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The dihedral angle between aromatic rings is 8.38° , enabling near-planar conformations .
- Chloro Analog Comparison : The bromo-substituted compound is isostructural with its chloro counterpart but exhibits weaker hydrogen bonds due to bromine’s larger atomic radius .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
